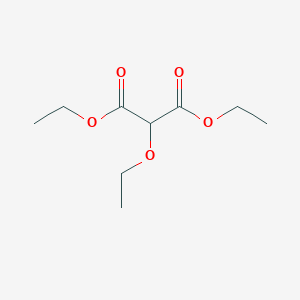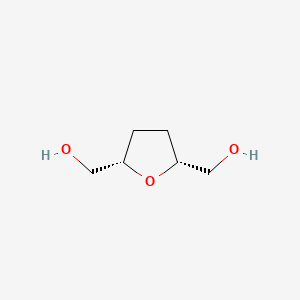
顺式-2,5-二羟甲基-四氢呋喃
概述
描述
Cis-2,5-Bishydroxymethyl-tetrahydrofuran is a tetrahydrofuran compound substituted with two hydroxymethyl groups . It is potentially useful as a fragment for the synthesis of small molecules, nucleoside derivatives, and materials .
Synthesis Analysis
While specific synthesis methods for cis-2,5-Bishydroxymethyl-tetrahydrofuran were not found in the search results, it is mentioned that it can be used as an intermediate in organic synthesis .Molecular Structure Analysis
The cis-2,5-Bishydroxymethyl-tetrahydrofuran molecule contains a total of 21 bonds. There are 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 2 hydroxyl groups, 2 primary alcohols, 1 ether (aliphatic), and 1 Oxolane .Physical And Chemical Properties Analysis
Cis-2,5-Bishydroxymethyl-tetrahydrofuran is an oily liquid substance. It is soluble in Chloroform, Ethyl Acetate, and Methanol. It has a melting point of 130.5 °C and a boiling point of 134 °C at a pressure of 3 Torr. Its density is predicted to be 1.130±0.06 g/cm3 .科学研究应用
-
Organic Synthesis and Material Science Research
- Summary of the Application : 2,5-Bishydroxymethyl tetrahydrofuran plays a role in the fields of organic synthesis and material science research . Its utility lies in the preparation of various polymeric systems, where it acts as a diol component for the generation of polyesters and polyurethanes . These materials are known for their applications in biodegradable plastics and elastomers .
- Methods of Application : Researchers leverage this compound to study cross-linking and branching effects in polymers, aiming to enhance mechanical properties and manipulate degradation rates .
- Results or Outcomes : The use of 2,5-Bishydroxymethyl tetrahydrofuran in the preparation of polymeric systems has contributed to the advancement of synthetic methodologies .
-
Green Chemistry
- Summary of the Application : In the field of green chemistry, 2,5-Bishydroxymethyl tetrahydrofuran is explored as a precursor for environmentally friendly solvents . It’s also used as a starting material for the synthesis of small organic molecules with potential applications in fragrance and flavor industries .
- Methods of Application : The specific methods of application in green chemistry would depend on the particular experiment or synthesis being conducted .
- Results or Outcomes : The use of 2,5-Bishydroxymethyl tetrahydrofuran in green chemistry has led to the development of environmentally friendly solvents and the synthesis of small organic molecules .
-
Synthesis of Small Molecules and Nucleoside Derivatives
- Summary of the Application : 2,5-Bishydroxymethyl Tetrahydrofuran is potentially useful as a fragment for the synthesis of small molecules and nucleoside derivatives .
- Methods of Application : The specific methods of application would depend on the particular experiment or synthesis being conducted .
- Results or Outcomes : The use of 2,5-Bishydroxymethyl Tetrahydrofuran in this context has led to the development of small molecules and nucleoside derivatives .
-
Synthesis of cis-2,5-Disubstituted Tetrahydrofurans
- Summary of the Application : cis-2,5-Disubstituted tetrahydrofurans constitute the core of several natural products and synthetic analogues which exhibit a broad and interesting range of biological activities . This review highlights a personal perspective and provides a comparative note on the synthesis of cis-2,5-disubstituted tetrahydrofuran rings from 1,5-diene precursors using metal-oxo species .
- Methods of Application : The specific methods of application would depend on the particular experiment or synthesis being conducted .
- Results or Outcomes : The use of 2,5-Bishydroxymethyl Tetrahydrofuran in this context has led to the development of cis-2,5-disubstituted tetrahydrofurans .
-
Synthesis of 1,5-Dienes Towards cis-2,5-Disubstituted Tetrahydrofurans
- Summary of the Application : 2,5-Bishydroxymethyl Tetrahydrofuran is used in the synthesis of cis-2,5-disubstituted tetrahydrofuran rings from 1,5-diene precursors using metal-oxo species . These constitute the core of several natural products and synthetic analogues which exhibit a broad and interesting range of biological activities .
- Methods of Application : The specific methods of application would depend on the particular experiment or synthesis being conducted .
- Results or Outcomes : The use of 2,5-Bishydroxymethyl Tetrahydrofuran in this context has led to the development of cis-2,5-disubstituted tetrahydrofurans .
-
Oxidative Cyclisation of 1,5-Dienes
- Summary of the Application : 2,5-Bishydroxymethyl Tetrahydrofuran is used in the oxidative cyclisation of 1,5-dienes . This process is significant in the domain of cis-2,5-tetrahydrofuran containing bioactive natural product synthesis .
- Methods of Application : The specific methods of application would depend on the particular experiment or synthesis being conducted .
- Results or Outcomes : The use of 2,5-Bishydroxymethyl Tetrahydrofuran in this context has led to the development of cis-2,5-tetrahydrofuran containing bioactive natural products .
安全和危害
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
属性
IUPAC Name |
[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZZQSFWHFBKMU-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273175 | |
| Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2,5-Bishydroxymethyl-tetrahydrofuran | |
CAS RN |
2144-40-3 | |
| Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Tetrahydrofurandimethanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-TETRAHYDROFURANDIMETHANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZG2W7X75O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

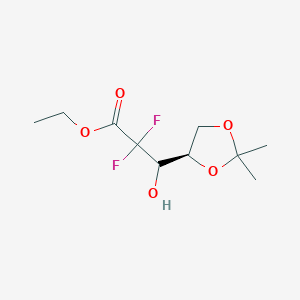
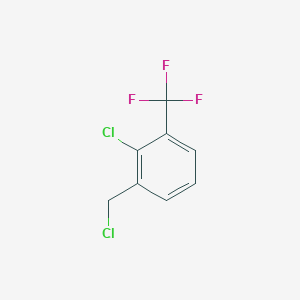
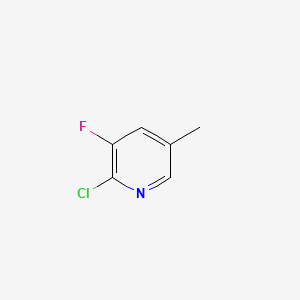
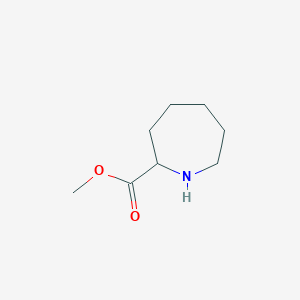
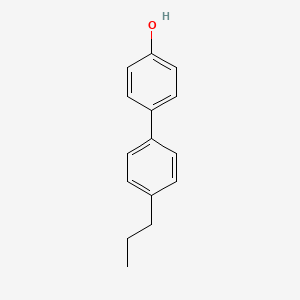
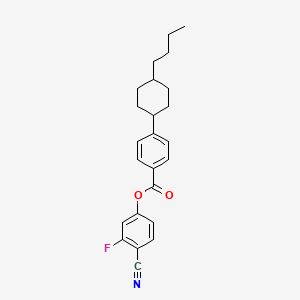
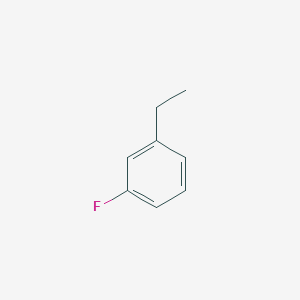
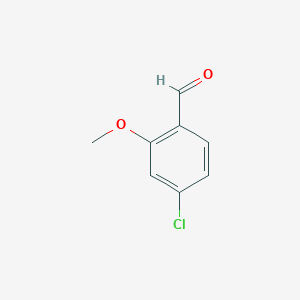
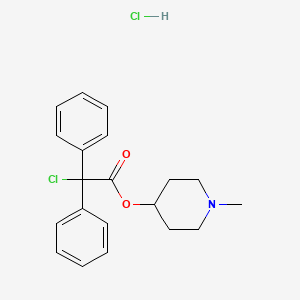
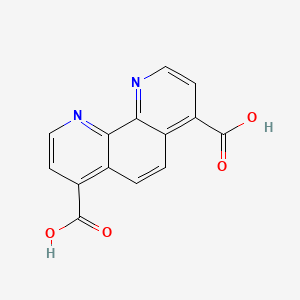
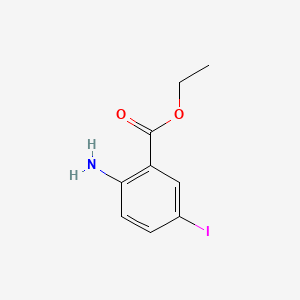
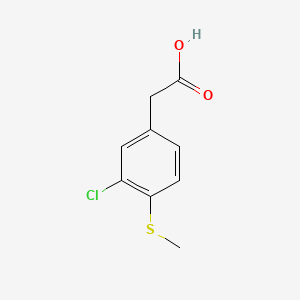
![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)
